molecular formula C23H30N6 B11523917 N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11523917
M. Wt: 390.5 g/mol
InChI Key: JOCYUWRLKBRQRF-UHFFFAOYSA-N
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Description

N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of 2,5-dimethylphenylamine with diethylamine in the presence of a triazine precursor. The reaction conditions often include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Including crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the phenyl rings or triazine core are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-microbial activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
  • N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-DIAMINE

Uniqueness

N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE stands out due to its specific substitution pattern on the triazine core and the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C23H30N6

Molecular Weight

390.5 g/mol

IUPAC Name

4-N,6-N-bis(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H30N6/c1-7-29(8-2)23-27-21(24-19-13-15(3)9-11-17(19)5)26-22(28-23)25-20-14-16(4)10-12-18(20)6/h9-14H,7-8H2,1-6H3,(H2,24,25,26,27,28)

InChI Key

JOCYUWRLKBRQRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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